4-(p-Tert-butylphenoxy)anisole
CAS No.:
Cat. No.: VC18677714
Molecular Formula: C17H20O2
Molecular Weight: 256.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H20O2 |
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Molecular Weight | 256.34 g/mol |
IUPAC Name | 1-tert-butyl-4-(4-methoxyphenoxy)benzene |
Standard InChI | InChI=1S/C17H20O2/c1-17(2,3)13-5-7-15(8-6-13)19-16-11-9-14(18-4)10-12-16/h5-12H,1-4H3 |
Standard InChI Key | ZTRSFWRMWQBOAA-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
4-(p-Tert-butylphenoxy)anisole (IUPAC: 1-methoxy-4-[(4-tert-butylphenoxy)]benzene) consists of two aromatic rings connected by an ether bond. The anisole moiety (methoxybenzene) contributes electron-donating effects via the methoxy group (-OCH₃), while the tert-butylphenoxy group introduces steric bulk and hydrophobic character . The tert-butyl substituent at the para position of the phenoxy ring enhances thermal stability, a trait observed in analogous compounds like 4-tert-butylphenol .
Physicochemical Characteristics
While experimental data for 4-(p-tert-butylphenoxy)anisole is scarce, extrapolation from structurally similar compounds permits reasonable predictions:
The tert-butyl group’s steric hindrance likely reduces crystallization tendencies, favoring a liquid or low-melting solid state .
Synthesis and Reaction Pathways
Williamson Ether Synthesis
The most plausible route involves a Williamson ether synthesis, coupling 4-tert-butylphenol with 4-bromoanisole under basic conditions:
This method mirrors the synthesis of 4-tert-butylanisole, where alkoxy groups are introduced via nucleophilic substitution . Copper catalysts, as seen in Ullmann couplings, could enhance efficiency .
Alternative Routes
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Ullmann Coupling: Using 4-iodoanisole and 4-tert-butylphenol with a copper(I) catalyst in dimethylformamide (DMF) .
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Mitsunobu Reaction: Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-tert-butylphenol with 4-hydroxyanisole .
Industrial and Research Applications
Polymer Chemistry
As a monofunctional aromatic ether, 4-(p-tert-butylphenoxy)anisole could act as a chain-terminating agent in polycarbonate or epoxy resin synthesis, analogous to 4-tert-butylphenol’s role in controlling molecular weight . Its bulky structure might impede polymer chain growth, enhancing thermal stability in final products.
Organic Synthesis Intermediate
The compound’s ether linkage and substituents make it a candidate for further functionalization. For example:
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Electrophilic Aromatic Substitution: Methoxy groups direct incoming electrophiles to ortho/para positions, enabling nitration or sulfonation.
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Hydrogenation: Reduction of the aromatic rings could yield cyclohexane derivatives for pharmaceutical applications.
Future Research Directions
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Synthetic Optimization: Screening catalysts (e.g., Pd, Cu) to improve yield in coupling reactions.
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Thermal Stability Studies: Thermogravimetric analysis (TGA) to assess decomposition thresholds.
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Biological Screening: Evaluating estrogenic activity via in vitro receptor-binding assays.
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